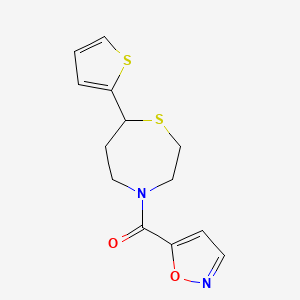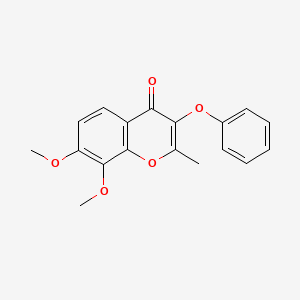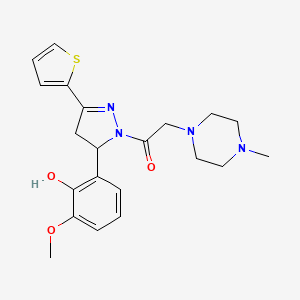
5-Ethynyl-2,2-dimethyl-1,3-dioxan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-Ethynyl-2,2-dimethyl-1,3-dioxan-5-ol is not directly mentioned in the provided papers. However, the papers discuss related chemical compounds and their synthesis, which may share some similarities in terms of chemical structure and reactivity. The first paper describes the synthesis of a chiral intermediate for Mevinolin and Compactin, which are important pharmaceutical compounds. The second paper outlines the synthesis of ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates, a process that involves reactions pertinent to the synthesis of complex organic molecules .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. In the first paper, a regiospecific ring opening of a tetrahydrofuran derivative is achieved using dimethylboron bromide, which is a key step in producing the desired chiral intermediate . The second paper details a synthesis route starting from 3-methyl-2-buten-1-ol and triethyl orthoacetate, followed by the addition of carbon tetrahalides and subsequent reactions with a base to yield the final products in high yields. Additionally, methods for enriching the cis-isomer of the synthesized compounds are described, indicating a level of control over the stereochemistry of the products .
Molecular Structure Analysis
While the molecular structure of 5-Ethynyl-2,2-dimethyl-1,3-dioxan-5-ol is not analyzed in the papers, the structures of the synthesized compounds suggest a degree of complexity and the presence of multiple functional groups. The chiral intermediate mentioned in the first paper contains an epoxy group and a methoxymethoxy group, which are significant in the context of pharmaceutical synthesis . The compounds in the second paper feature a cyclopropane ring and halogenated ethenyl groups, which are indicative of potential reactivity and further transformation possibilities .
Chemical Reactions Analysis
The chemical reactions described in the papers involve halogenation, cyclization, and selective transformations. The first paper's synthesis route includes a regiospecific reaction, which is crucial for maintaining the chirality of the intermediate . The second paper's synthesis involves a reaction with triethyl orthoacetate and carbon tetrahalides, followed by base-induced reactions to form the final products. The stereoselective preparation methods described also highlight the ability to influence the stereochemistry of the compounds, which is essential for the biological activity of many pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds synthesized in the papers are not explicitly discussed. However, the presence of specific functional groups such as epoxy, methoxymethoxy, and halogenated ethenyl groups suggests that these compounds would exhibit certain characteristic properties. For example, the epoxy group is known for its reactivity, which could affect the compound's stability and reactivity profile. The halogenated compounds are likely to have higher densities and may participate in further substitution reactions due to the presence of halogens .
Scientific Research Applications
Enhancing DNA Electron Transfer Efficiency
Research highlights the modification of oligodeoxynucleotides with electron transport modulators, such as phenylethynyl derivatives, to regulate DNA-mediated excess electron transfer (EET). This approach demonstrated significant enhancement in EET efficiencies, a crucial aspect for developing advanced DNA-based electronic devices and sensors (Tanaka, Oguma, Saito, & Saito, 2012).
Synthesis and Applications in Catalysis
The acid-catalyzed condensation of glycerol with various aldehydes and ketones, including studies on [1,3]dioxan-5-ols, showcases the versatility of these compounds in synthesizing potential novel platform chemicals. These compounds serve as precursors for derivatives like 1,3-propanediol, indicating their importance in the development of renewable material-based chemicals (Deutsch, Martin, & Lieske, 2007).
Development of Fluorescent Molecular Probes
Fluorescent molecular probes based on solvatochromic dyes, including those incorporating ethynyl groups, demonstrate significant potential for studying biological processes. These compounds exhibit strong solvent-dependent fluorescence, useful for developing ultrasensitive fluorescent probes for real-time observation of cellular and molecular dynamics (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Anticancer Compound Synthesis
Synthesis of novel uracil derivatives, including 5-(2-acylethynyl)uracils, showcases the application of ethynyl modifications in medicinal chemistry. These compounds exhibit promising activity against various cancer cell lines, highlighting the potential of ethynyl derivatives in drug development (Kundu, Das, Spears, Majumdar, & Kang, 1990).
Safety and Hazards
The safety information available indicates that “5-Ethynyl-2,2-dimethyl-1,3-dioxan-5-ol” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
5-ethynyl-2,2-dimethyl-1,3-dioxan-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-8(9)5-10-7(2,3)11-6-8/h1,9H,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTFMCWZYVTDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C#C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-2,2-dimethyl-1,3-dioxan-5-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540739.png)
![2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-morpholin-4-ylphenyl]pyridine-4-carboxamide](/img/structure/B2540740.png)
![7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540744.png)


![2-(4-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2540749.png)




![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2540756.png)
![Tert-butyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B2540757.png)